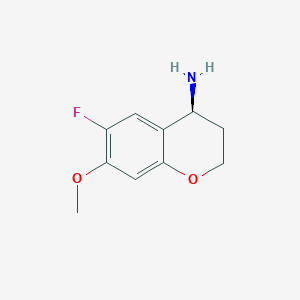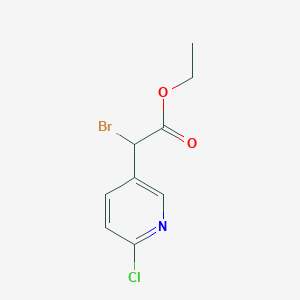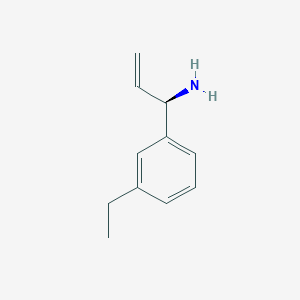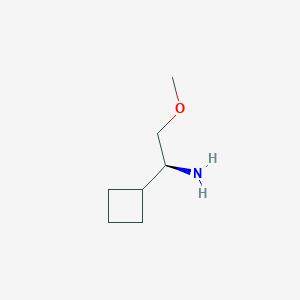
(1S)-1-Cyclobutyl-2-methoxyethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Cyclobutyl-2-methoxyethylamine is an organic compound characterized by a cyclobutyl group attached to a methoxyethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyclobutyl-2-methoxyethylamine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Common methods include batch and continuous flow processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutyl alcohols or amines.
Substitution: Halogenated cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-Cyclobutyl-2-methoxyethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S)-1-Cyclobutyl-2-methoxyethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
(1R)-1-Cyclobutyl-2-methoxyethylamine: A stereoisomer with different spatial arrangement.
Cyclobutylamine: Lacks the methoxy group, leading to different chemical properties.
Methoxyethylamine: Lacks the cyclobutyl group, affecting its reactivity and applications.
Uniqueness: (1S)-1-Cyclobutyl-2-methoxyethylamine is unique due to the combination of the cyclobutyl and methoxyethylamine moieties, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(1S)-1-cyclobutyl-2-methoxyethanamine |
InChI |
InChI=1S/C7H15NO/c1-9-5-7(8)6-3-2-4-6/h6-7H,2-5,8H2,1H3/t7-/m1/s1 |
Clave InChI |
FZJVEKSALZWTRM-SSDOTTSWSA-N |
SMILES isomérico |
COC[C@H](C1CCC1)N |
SMILES canónico |
COCC(C1CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


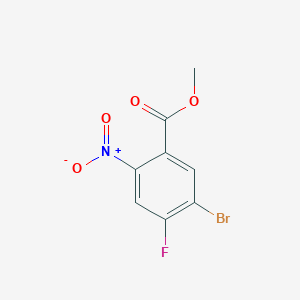
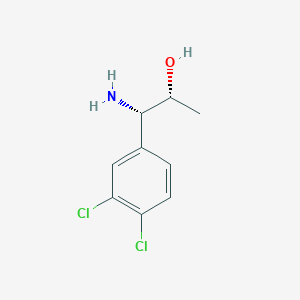
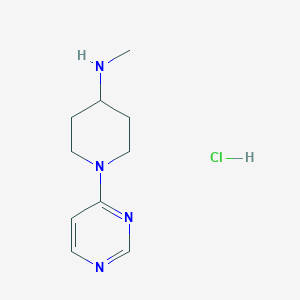
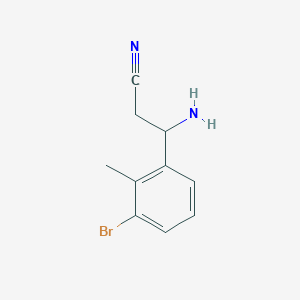
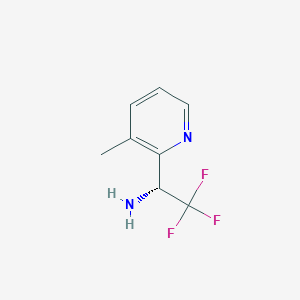
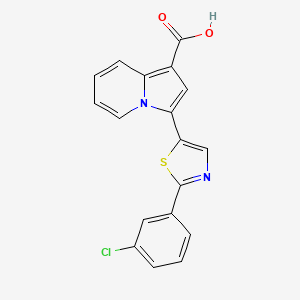
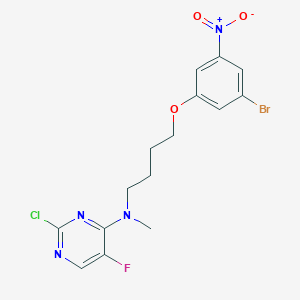
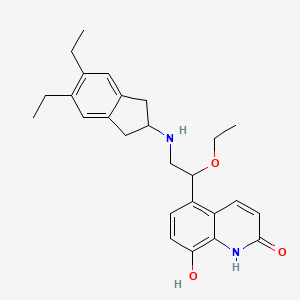
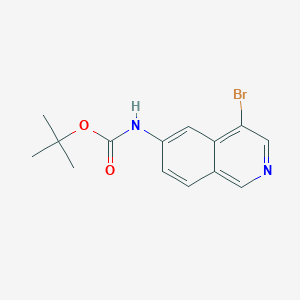
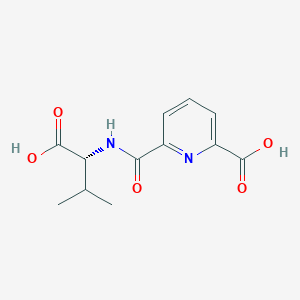
![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)
